1-Amino-1-deoxy-D-xylitol hydrochloride
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Overview
Description
1-Amino-1-deoxy-D-xylitol hydrochloride is a chemical compound with the molecular formula C5H14ClNO4 and a molecular weight of 187.62 g/mol . It is a derivative of xylitol, where one hydroxyl group is replaced by an amino group, and it is commonly used in research and industrial applications.
Preparation Methods
The synthesis of 1-Amino-1-deoxy-D-xylitol hydrochloride typically involves the reduction of a corresponding nitro sugar or the direct amination of a sugar alcohol. The reaction conditions often require the use of reducing agents such as hydrogen in the presence of a catalyst or chemical reducing agents like sodium borohydride . Industrial production methods may involve more scalable processes, but specific details are often proprietary.
Chemical Reactions Analysis
1-Amino-1-deoxy-D-xylitol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of more reduced amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1-deoxy-D-xylitol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the metabolism of amino sugars and their derivatives.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-1-deoxy-D-xylitol hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in sugar metabolism. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Amino-1-deoxy-D-xylitol hydrochloride can be compared with other similar compounds, such as:
1-Amino-1-deoxy-D-glucitol hydrochloride: Similar structure but derived from glucitol instead of xylitol.
1-Deoxy-1-(methylamino)-D-glucitol hydrochloride: Contains a methylamino group instead of an amino group. These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C5H14ClNO4 |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
5-aminopentane-1,2,3,4-tetrol;hydrochloride |
InChI |
InChI=1S/C5H13NO4.ClH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H |
InChI Key |
AFXRVZLJKFHWPY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(CO)O)O)O)N.Cl |
Origin of Product |
United States |
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